2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fluorophenyl group, a methoxypropyl side chain, and a chromeno-pyrimidine core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde, 3-methoxypropylamine, and appropriate chromone derivatives.
Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with 3-methoxypropylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a chromone derivative under acidic or basic conditions to form the chromeno-pyrimidine core.
Oxidation: The final step involves oxidation to introduce the dione functionality, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Hydrolysis: The methoxypropyl side chain can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols or acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 2-(2-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 2-(2-methylphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness
The presence of the fluorophenyl group in 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione imparts unique electronic properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-27-12-6-11-24-19(13-7-2-4-9-15(13)22)23-20-17(21(24)26)18(25)14-8-3-5-10-16(14)28-20/h2-5,7-10H,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPJBJDAESKWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.